Acetamide, N,N'-trimethylenebis(iodo-
Description
Acetamide, N,N'-trimethylenebis(iodo-) is a bis(acetamide) derivative characterized by a trimethylene (three-carbon) bridge connecting two acetamide groups, each substituted with iodine atoms. This structural motif places it within a broader class of bis(acetamide) compounds, which are often studied for their applications in polymer chemistry, pharmaceuticals, and organic synthesis.
For example, describes bis(acetamide) compounds synthesized using aromatic aldehydes and trifluoromethylphenyl acetamide derivatives, yielding structures with varied substituents on the methylene bridge and aromatic rings . Iodination steps may involve reagents like N-Iodosuccinimide (NIS), a common iodinating agent noted in .
Properties
CAS No. |
57355-26-7 |
|---|---|
Molecular Formula |
C7H12I2N2O2 |
Molecular Weight |
409.99 g/mol |
IUPAC Name |
2-iodo-N-[3-[(2-iodoacetyl)amino]propyl]acetamide |
InChI |
InChI=1S/C7H12I2N2O2/c8-4-6(12)10-2-1-3-11-7(13)5-9/h1-5H2,(H,10,12)(H,11,13) |
InChI Key |
OYERRQARJGUJNH-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)CI)CNC(=O)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-trimethylenebis(iodo-) typically involves the reaction of iodoacetamide with a trimethylene bridge precursor. One common method is the alkylation of iodoacetamide with 1,3-dibromopropane under basic conditions. The reaction proceeds as follows: [ \text{2 Iodoacetamide} + \text{1,3-Dibromopropane} \rightarrow \text{Acetamide, N,N’-trimethylenebis(iodo-)} + \text{2 HBr} ]
Industrial Production Methods
Industrial production of Acetamide, N,N’-trimethylenebis(iodo-) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-trimethylenebis(iodo-) undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other nucleophiles, such as thiols or amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form disulfides or reduction to form thiols.
Alkylation Reactions: The compound can alkylate nucleophilic sites in proteins or other biomolecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols (e.g., cysteine) and amines (e.g., lysine). The reactions are typically carried out in aqueous or organic solvents at room temperature.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like dithiothreitol are used under mild conditions.
Alkylation Reactions: Alkylation is often performed in the presence of a base, such as sodium hydroxide, to deprotonate the nucleophile.
Major Products Formed
Substitution Reactions: Products include substituted acetamides with various functional groups replacing the iodine atoms.
Oxidation and Reduction Reactions: Products include disulfides and thiols.
Alkylation Reactions: Alkylated biomolecules or small organic compounds.
Scientific Research Applications
Acetamide, N,N’-trimethylenebis(iodo-) is widely used in scientific research due to its reactivity and ability to form stable derivatives. Some of its applications include:
Chemistry: Used as a reagent for peptide mapping and protein modification.
Biology: Employed in studies of enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-trimethylenebis(iodo-) involves the alkylation of nucleophilic sites in proteins and other biomolecules. The compound reacts with thiol groups in cysteine residues, preventing the formation of disulfide bonds and altering protein structure and function. This mechanism is crucial for its use in peptide mapping and enzyme inhibition studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The trimethylene-bridged bis(acetamide) scaffold is shared across several compounds, but substituents and bridge modifications lead to divergent properties:
Key Differences and Implications
Substituent Effects: Iodo vs. Iodine’s superior leaving-group ability also makes the compound more reactive in nucleophilic substitutions . Sulfonyl vs. Halogen: Sulfonyl groups (e.g., ethenylsulfonyl in ) introduce strong electron-withdrawing effects, increasing electrophilicity and reactivity in Michael addition or polymerization reactions. In contrast, iodo groups may favor halogen bonding or participate in radical reactions .
Bridge Modifications: Trimethylene vs. Cyclohexanediyl: The cyclohexanediyl bridge in introduces rigidity and steric hindrance, reducing conformational flexibility compared to the linear trimethylene bridge. This could impact binding affinity in biological systems or solubility . Trimethylene vs.
Synthetic Routes :
- Bis(acetamide) compounds with aromatic substituents () are synthesized via Schiff base formation between aldehydes and acetamide precursors, followed by reduction. Iodo-substituted derivatives may require additional iodination steps using agents like N-Iodosuccinimide (NIS) .
- Sulfonyl-containing analogs (–13) involve sulfonation or thiol-ene reactions, highlighting the versatility of the bis(acetamide) core for functionalization .
Biological Activity
Acetamide, N,N'-trimethylenebis(iodo-) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Acetamide, N,N'-trimethylenebis(iodo-) features a unique structure characterized by the presence of iodine atoms and an acetamide functional group. The incorporation of iodine enhances its reactivity and biological activity. The structural formula can be represented as:
The biological activity of Acetamide, N,N'-trimethylenebis(iodo-) is attributed to its interaction with various molecular targets, including enzymes and receptors. The iodo groups can undergo redox reactions, leading to the formation of reactive intermediates that modify biological molecules. This modification can alter enzyme activity and receptor interactions, contributing to its therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, impacting metabolic pathways.
- Reactive Intermediate Formation: Redox reactions generate intermediates that can interact with cellular components.
- Receptor Modulation: The compound may bind to receptors, altering signaling pathways.
Antimicrobial Activity
Research indicates that Acetamide derivatives exhibit significant antimicrobial properties. A study on various monomeric alkaloids showed that compounds with similar structures demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria .
Minimum Inhibitory Concentrations (MICs):
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
Anticancer Activity
Acetamide compounds have also been evaluated for their anticancer potential. In vitro studies have demonstrated that certain derivatives exhibit potent cytotoxicity against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and A549 (lung) cells .
Effective Concentrations:
| Cell Line | EC50 (µM) |
|---|---|
| HepG2 | 5.00 |
| MCF-7 | 6.00 |
| A549 | 5.25 |
Case Studies
- Antibacterial Efficacy : A study highlighted the antibacterial effects of Acetamide derivatives against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
- Anticancer Research : In a recent investigation, a series of Acetamide-based compounds were synthesized and tested for their ability to inhibit key cancer-related pathways, showing promising results in inhibiting tumor growth in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
